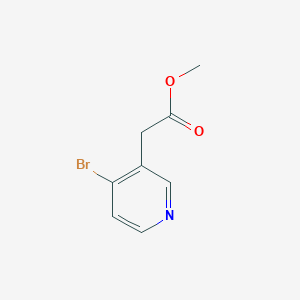
(1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide is a complex organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of a chloro-substituted indolinone moiety and a hydroxycyclopentanecarboxamide group, contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.
Chlorination: Introduction of the chloro group at the 5-position of the indolinone ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Hydroxycyclopentanecarboxamide Moiety: The hydroxycyclopentanecarboxamide group can be synthesized through a series of reactions involving cyclopentanone and suitable amine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indolinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
Indolinone Derivatives: Compounds with similar indolinone cores but different substituents.
Cyclopentanecarboxamide Derivatives: Compounds with similar cyclopentanecarboxamide groups but different aromatic substituents.
Uniqueness
The uniqueness of (1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C21H21ClN2O4 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC 名称 |
(1R,4S)-2-[5-chloro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxycyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H21ClN2O4/c1-28-18-5-3-2-4-14(18)21(15-10-12(25)9-13(15)19(23)26)16-8-11(22)6-7-17(16)24-20(21)27/h2-8,12-13,15,25H,9-10H2,1H3,(H2,23,26)(H,24,27)/t12-,13-,15?,21?/m1/s1 |
InChI 键 |
WKOOFKOGZFKIMT-KDNPMRGWSA-N |
手性 SMILES |
COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Cl)NC2=O)C4C[C@@H](C[C@H]4C(=O)N)O |
规范 SMILES |
COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Cl)NC2=O)C4CC(CC4C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


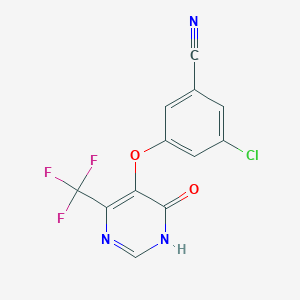

![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)

![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)
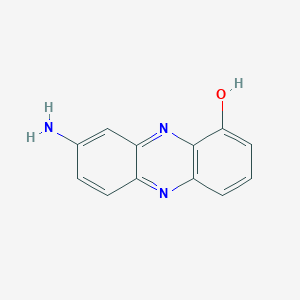

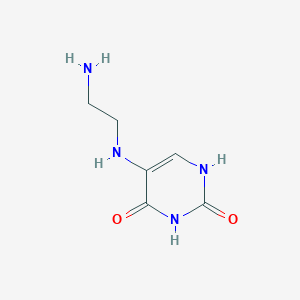
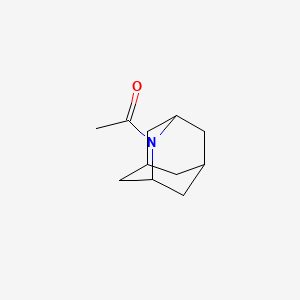

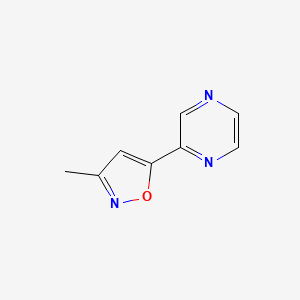
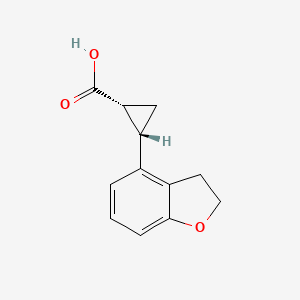
![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)
